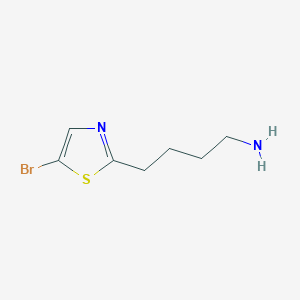

4-(5-Bromothiazol-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2S |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |

InChI |

InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |

InChI Key |

MOKXRBPWYGSVOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)CCCCN)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 5 Bromothiazol 2 Yl Butan 1 Amine

Retrosynthetic Analysis of 4-(5-Bromothiazol-2-yl)butan-1-amine

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available, or readily synthesizable starting materials. The analysis reveals several possible disconnection points, outlining potential synthetic pathways.

The most logical disconnections are:

C-N Bond Disconnection: Functional group interconversion (FGI) of the primary amine leads back to precursor functional groups such as an azide (B81097), a nitrile, or a protected amine like a phthalimide (B116566). This strategy is often employed to avoid the high nucleophilicity of the free amine interfering with other reaction steps.

C-Br Bond Disconnection: An electrophilic aromatic substitution disconnection points to the unbrominated precursor, 4-(thiazol-2-yl)butan-1-amine. Thiazole (B1198619) rings are known to undergo electrophilic bromination, typically at the C5 position, which is the most electron-rich. researchgate.net

Thiazole Ring Disconnection (Hantzsch Synthesis): The thiazole ring itself can be disconnected according to the well-established Hantzsch thiazole synthesis. wikipedia.orgnih.gov This approach breaks the ring into a thioamide component and an α-halocarbonyl component. For the target molecule, this would involve a precursor containing the four-carbon chain, such as 5-aminopentanethioamide (or a protected version), and a two-carbon electrophilic synthon like bromoacetaldehyde (B98955) or a synthetic equivalent.

These disconnections suggest a synthetic strategy that could either involve building the brominated thiazole ring first and then attaching the side chain, or constructing the 2-substituted thiazole with the full side chain and then performing the bromination as a final step. The latter approach is often more straightforward.

Precursor Synthesis and Building Block Strategies

Based on the retrosynthetic analysis, the synthesis of key precursors is paramount. The primary building blocks required are a functionalized C4-amine chain and reagents for the thiazole ring construction.

A crucial precursor is a thioamide bearing the aminobutyl chain. A common strategy involves starting with a commercially available compound like 4-aminobutyronitrile (B1266170) or N-(4-cyanopropyl)phthalimide. The amine can be protected to prevent unwanted side reactions during subsequent steps. The Gabriel synthesis, using potassium phthalimide, is a robust method for introducing a protected primary amine. chemistrysteps.compressbooks.pub The nitrile group can then be converted to a thioamide using reagents such as hydrogen sulfide (B99878) or Lawesson's reagent.

Alternatively, one could start with 5-bromovaleronitrile. This can be converted to the corresponding thioamide, which would then be used in a Hantzsch synthesis. The bromine atom would later be converted to the amine, for instance, via an SN2 reaction with sodium azide followed by reduction. pressbooks.pub

Direct Synthesis Routes for this compound

Direct synthesis routes assemble the target molecule from the prepared precursors. A common and efficient pathway involves forming the substituted thiazole ring, followed by bromination, with the amine functionality often being introduced or deprotected in the final steps.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the thiazole ring. wikipedia.orgderpharmachemica.com This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide. colab.wsbenthamscience.com

In the context of synthesizing the unbrominated intermediate, 4-(thiazol-2-yl)butan-1-amine, a thioamide precursor such as 5-(tert-butoxycarbonylamino)pentanethioamide could be reacted with an α-haloaldehyde like chloroacetaldehyde. This cyclization directly installs the aminobutyl side chain (in a protected form) at the 2-position of the thiazole ring. The use of microwave irradiation has been shown to accelerate these types of domino reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

| Reactant 1 (Thioamide) | Reactant 2 (α-Halocarbonyl) | Typical Conditions | Product Type |

| Substituted Thioamide | α-Halo Ketone/Aldehyde | Ethanol, Reflux | 2,4- and/or 2,5-Disubstituted Thiazole |

| Thiourea | α-Halo Ketone | Ethanol/Water, Ultrasonic Irradiation | 2-Amino-4-substituted Thiazole |

| Thiobenzamide | α-Chloroglycinate | Mild conditions, catalyst-free | 2,4-Disubstituted-5-acylamino-1,3-thiazole |

This table presents generalized conditions for Hantzsch-type thiazole synthesis based on common literature procedures. nih.govresearchgate.net

Bromination Strategies for the Thiazole Moiety

Electrophilic bromination of the thiazole ring is a key step to introduce the bromo-substituent. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. wikipedia.org Therefore, reacting the precursor, 4-(thiazol-2-yl)butan-1-amine (with the amine group protected), with a suitable brominating agent will yield the desired 5-bromo isomer.

It is crucial to protect the primary amine of the side chain before bromination to prevent it from reacting with the electrophilic bromine. Standard protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) are effective. The bromination of 2-thiazolylhydrazones has been shown to occur principally at the 5-position of the thiazole ring. researchgate.net A variety of brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for its mildness and selectivity. Direct use of bromine (Br₂) in a solvent like acetic acid or chloroform (B151607) is also effective. chemicalbook.com Recent advancements have explored biocatalytic methods for the enzymatic bromination of 2-aminothiazoles, offering a green chemistry alternative. nih.gov

| Brominating Agent | Solvent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Room Temperature | Mild and selective for electron-rich heterocycles. |

| Bromine (Br₂) | Acetic Acid or Chloroform | 0 °C to Room Temperature | A strong brominating agent; may require careful control of stoichiometry. chemicalbook.com |

| Marine Macroalgal Brominase | Aqueous Buffer | Mild, enzymatic conditions | A "green" biocatalytic approach for specific substrates. nih.gov |

This table outlines common reagents and conditions for the bromination of thiazole derivatives.

Amine Introduction Methodologies

The introduction of the primary amine on the butyl side chain can be achieved through several reliable methods, often performed as the final step of the synthesis. Starting with a precursor that contains a functional group that can be easily converted to an amine is a common and effective strategy.

Reduction of Nitriles: A highly effective two-step sequence involves the SN2 reaction of a halide with a cyanide salt to form a nitrile, followed by reduction. pressbooks.pub For example, starting with 2-(4-bromobutyl)-5-bromothiazole, reaction with sodium cyanide would yield the corresponding nitrile, which can then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Reduction of Azides: An alternative to the nitrile method is the use of an azide. An alkyl halide can be converted to an alkyl azide via an SN2 reaction with sodium azide. The resulting azide is not nucleophilic, preventing overalkylation. pressbooks.pub The azide is then reduced to the primary amine, commonly through catalytic hydrogenation (H₂/Pd-C) or with LiAlH₄.

Gabriel Synthesis: This method uses potassium phthalimide as an ammonia (B1221849) surrogate to alkylate an alkyl halide. pressbooks.pub The resulting N-alkylphthalimide is then cleaved, typically by hydrolysis with acid or base, or more commonly with hydrazine, to release the pure primary amine. chemistrysteps.com This method is particularly useful for preventing the polyalkylation that can occur when using ammonia directly. chemistrysteps.comstudymind.co.uk

| Method | Precursor Functional Group | Key Reagents | Advantages | Disadvantages |

| Nitrile Reduction | Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Adds one carbon to the chain; avoids polyalkylation. pressbooks.pub | Requires strong reducing agents. |

| Azide Reduction | Azide (-N₃) | LiAlH₄ or H₂/Catalyst | Clean reaction, no overalkylation. pressbooks.pub | Azide intermediates can be hazardous. |

| Gabriel Synthesis | Halide (-X) | Potassium Phthalimide, then Hydrazine | Excellent for primary amines, avoids polyalkylation. chemistrysteps.com | Requires an extra deprotection step. |

| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent (e.g., NaBH₃CN) | Forms amine from a carbonyl group. libretexts.org | May not be suitable if other reducible groups are present. |

This table provides a comparison of common methodologies for the synthesis of primary amines.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several advanced techniques can be applied.

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency. For instance, a one-pot, three-component reaction involving an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) has been developed for Hantzsch thiazole synthesis. nih.gov A similar strategy could be adapted for the target molecule.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the Hantzsch thiazole synthesis and Suzuki coupling reactions on brominated thiazoles. organic-chemistry.orgmdpi.com

Solid-Phase Synthesis: Performing the synthesis on a polymer support can simplify purification, as excess reagents and byproducts are simply washed away. This has been successfully applied to the synthesis of 2-amino-5-carboxamide thiazole derivatives. nih.gov

Catalysis: The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, can facilitate greener reaction conditions and allow for easy recovery and reuse of the catalyst. nih.gov For the bromination step, replacing hazardous elemental bromine with safer alternatives like trichloroisocyanuric acid (TCCA) in the presence of a catalyst has also been reported for related syntheses. rsc.org

By employing these modern synthetic strategies, the preparation of this compound can be optimized for both laboratory-scale research and potential larger-scale production.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of the thiazole core and its subsequent modification. Copper salts, such as copper(II) bromide (CuBr2) and copper(II) acetate (B1210297) (Cu(OAc)2), have been shown to be effective catalysts in C-S and C-N bond-forming reactions that are fundamental to the assembly of thiazole derivatives. researchgate.net For instance, one approach involves the reaction of a thiazole derivative with an amine in the presence of CuBr2 and a base in acetonitrile. Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and can be applied to the thiazole ring system, drawing parallels from methodologies developed for related benzothiazoles. nih.gov

The choice of base is also critical in these syntheses. Organic bases like triethylamine (B128534) are commonly used to neutralize acidic byproducts, as seen in reactions where substituted thioureas are condensed with α-haloketones in solvents like DMF. nih.gov Inorganic bases such as sodium bicarbonate are also employed, particularly in halogenation/nucleophilic substitution protocols.

| Catalyst/Reagent | Reaction Type | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| CuBr2 / Amine | Halogenation / Nucleophilic Substitution | Acetonitrile | Stirring at 60 °C | |

| Br2 / NaHCO3 | Halogenation / Nucleophilic Substitution | DMF | Stirring at 70 °C | |

| Triethylamine | Hantzsch Thiazole Synthesis | DMF | Heating at 70 °C | nih.gov |

| Pd(OAc)2 | Intramolecular Oxidative Cyclization (Benzothiazoles) | Not Specified | Catalytic | nih.gov |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov This includes the use of safer solvents, energy-efficient reaction conditions, and one-pot procedures that improve atom economy. nih.govnih.gov In the synthesis of related thiazole compounds, hazardous organic solvents have been successfully replaced with more benign alternatives like deep eutectic solvents (DES). mdpi.com For example, a mixture of L-proline and ethylene (B1197577) glycol has been utilized as an eco-friendly medium for thiazole synthesis. mdpi.com Aqueous solvent systems, such as water/ethanol mixtures, have also been employed.

Furthermore, alternative energy sources like microwave irradiation can significantly reduce reaction times and improve yields, representing a more energy-efficient approach compared to conventional heating. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, avoids the need for isolating intermediates, thereby reducing solvent usage and waste generation. nih.gov

| Parameter | Conventional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | DMF, Acetonitrile | Deep Eutectic Solvents (e.g., L-Proline:Ethylene Glycol), Water/Ethanol | nih.govmdpi.com |

| Energy Source | Conventional oil-bath heating | Microwave irradiation | mdpi.com |

| Catalyst | Various metal catalysts | Recyclable catalysts (e.g., SnP2O7 for benzothiazoles) | nih.gov |

| Procedure | Multi-step with intermediate isolation | One-pot synthesis | nih.gov |

Yield Optimization and Purity Enhancement

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions is a key strategy for improving outcomes. Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the yield. For instance, a comparative study on the synthesis of 5-substituted-2-aminothiazoles demonstrated that different catalytic systems produced varying yields for the same products. In another study, optimizing the reaction conditions for synthesizing thiazolo[5,4-d]thiazoles, including the addition of sodium metabisulfite (B1197395) and using microwave heating, increased the product yield from 20% to as high as 92%. mdpi.com

Following the chemical reaction, purification is essential to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Common techniques for purifying thiazole derivatives include column chromatography on silica (B1680970) gel, recrystallization from appropriate solvents, and simple precipitation followed by washing. nih.govmdpi.com

| Reaction Type | Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Thiazole Synthesis | 1-Cyclohexylthiourea, 2-bromo-1-(pyridin-2-yl)ethan-1-one, TEA, DMF, 70 °C | Not specified | Column chromatography | nih.gov |

| Thiazolo[5,4-d]thiazole Synthesis | Aldehyde, dithiooxamide, L-proline:ethylene glycol, Na2S2O5, 130 °C, Microwave | 92% | Precipitation in water, washing | mdpi.com |

| 5-Amino-thiazole Synthesis | 2-Aminothiazole (B372263), Bromine, NaHCO3, Amine, DMF, 70 °C | Variable | Recrystallization or Column chromatography |

Functionalization and Derivatization Strategies for this compound

The structure of this compound possesses two primary reactive sites for further chemical modification: the primary amine of the butyl side chain and the bromine atom on the thiazole ring. This dual reactivity makes it a valuable building block for constructing more complex molecules.

Modifications at the Amine Moiety

The primary amine group is a versatile nucleophile that can readily undergo a variety of chemical transformations. The most common modification is N-acylation, which involves reacting the amine with a carboxylic acid, acyl chloride, or acid anhydride (B1165640) to form a stable amide bond. mdpi.comnih.gov This reaction is fundamental for linking the thiazole moiety to other molecules. For example, 2-aminothiazole derivatives have been acylated with various acid chlorides to produce biologically active compounds. mdpi.comnih.gov Another common reaction is the condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines if desired. mdpi.comnih.gov The amine can also be derivatized with specific reagents for analytical purposes, such as tagging with fluorogenic compounds to enhance detection in chromatographic methods. researchgate.net

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chlorides / Carboxylic Acids | Amide | mdpi.comnih.govresearchgate.net |

| Condensation | Aldehydes | Schiff Base (Imine) | mdpi.comnih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | General Reaction |

| Fluorogenic Labeling | e.g., Dansyl chloride, NBD-Cl | Sulfonamide / Substituted Amine | researchgate.netnih.gov |

Substitution Reactions on the Brominated Thiazole Ring

The bromine atom at the 5-position of the thiazole ring serves as a versatile synthetic handle for introducing a wide range of substituents through cross-coupling or substitution reactions. The 5-halo-2-aminothiazole scaffold is known to undergo nucleophilic aromatic substitution, where the halide is displaced by strong nucleophiles such as amines.

A prominent and powerful method for modifying this position is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiazole with a boronic acid derivative. mdpi.comnih.gov For instance, an N-acylated 2-amino-5-bromothiazole has been successfully reacted with 4-fluorophenylboronic acid to replace the bromine atom with a 4-fluorophenyl group, demonstrating the utility of this approach for creating molecular diversity. mdpi.comnih.gov

| Reaction Name | Reagent Type | Bond Formed | Example Product Fragment | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Carbon-Carbon | 5-Aryl-thiazole | mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution | Amines | Carbon-Nitrogen | 5-Amino-thiazole |

Linker Chemistry and Conjugation Strategies

The inherent structure of this compound, with its four-carbon aliphatic chain separating the thiazole ring from the terminal amine, makes it an ideal candidate for use in linker chemistry. This butylamine (B146782) group acts as a flexible, non-PEG aliphatic linker, providing spatial separation between the heterocyclic core and a molecule to which it might be conjugated. broadpharm.com

Conjugation is typically achieved by leveraging the reactivity of the terminal amine group. As detailed in section 2.5.1, the formation of an amide bond is a robust and widely used strategy. The amine of the title compound can be coupled with a carboxylic acid on a target molecule (e.g., a peptide, drug, or fluorescent dye) to form a stable conjugate. This is exemplified in the synthesis of a molecule where 2-aminobenzothiazole (B30445) and 5-chloro-2-aminobenzoxazole were linked together using 4-chlorobutanoyl chloride, creating a butanamide linker between the two aromatic systems. researchgate.net This demonstrates how the butanoyl scaffold can effectively bridge molecular fragments, a core principle of conjugation chemistry.

| Linker Component | Reactive Group | Coupling Partner's Reactive Group | Resulting Linkage | Potential Conjugate |

|---|---|---|---|---|

| - (CH2)4 - NH2 | Primary Amine (-NH2) | Carboxylic Acid (-COOH) | Amide Bond | Peptides, Proteins, Drugs |

| - (CH2)4 - NH2 | Primary Amine (-NH2) | Activated Ester (e.g., NHS ester) | Amide Bond | Fluorescent Dyes, Biotin |

| - (CH2)4 - NH2 | Primary Amine (-NH2) | Isocyanate (-NCO) | Urea Bond | Polymers, Surfaces |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 5 Bromothiazol 2 Yl Butan 1 Amine and Its Derivatives

Design Principles for Structural Modification of 4-(5-Bromothiazol-2-yl)butan-1-amine

The structural modification of this compound is guided by several key principles aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. The molecule can be dissected into three primary regions for modification: the amine functionality, the thiazole (B1198619) ring system, and the bromine substituent.

Alkyl Linker: The four-carbon (butan-1-amine) linker provides conformational flexibility. Modifications to the length, rigidity, and substitution pattern of this linker can influence the spatial orientation of the amine and the thiazole ring, which is critical for optimal interaction with a biological target. Introducing rigidity through cyclization or double bonds can lock the molecule into a more active conformation.

Thiazole Ring: As a central scaffold, the thiazole ring's electronic properties and hydrogen bonding capabilities can be fine-tuned. nih.govnih.gov Modifications often focus on positions 4 and 5. While the bromine occupies position 5 in the parent compound, position 4 remains a viable point for introducing substituents to explore additional binding interactions.

Bromine Substituent: The bromine atom at the 5-position significantly influences the molecule's electronics and lipophilicity. nih.gov It can be replaced with other halogens (e.g., chlorine, fluorine) to modulate these properties or with other functional groups to probe for new interactions. The potential for halogen bonding with the biological target is also a key consideration. nih.gov

Impact of Amine Functionality on Biological Interactions

The primary amine of this compound is a critical pharmacophoric feature, likely involved in key binding interactions with its biological target. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) or hydrogen bond acceptors in a receptor's binding pocket.

Systematic modifications of the amine group can provide valuable SAR data, as illustrated in the table below, which is based on general principles observed in analogous series of compounds.

| Modification of Amine Group | Potential Impact on Biological Interactions | Rationale |

| Primary Amine (-NH2) | Forms strong ionic and hydrogen bonds. | Acts as a hydrogen bond donor and can be protonated to form a cation. |

| Secondary Amine (-NHR) | Can still form hydrogen bonds; steric bulk of 'R' group can probe binding pocket. | Maintains hydrogen bond donor capability while exploring additional hydrophobic interactions. |

| Tertiary Amine (-NR2) | Acts as a hydrogen bond acceptor; increased steric hindrance. | Loses hydrogen bond donor capacity but can still participate in ionic interactions if protonated. |

| Acylation (-NHCOR) | Neutralizes basicity; acts as a hydrogen bond donor and acceptor. | The amide linkage can introduce new hydrogen bonding opportunities and alter electronic properties. nih.gov |

| Conversion to Guanidine | Increases basicity and hydrogen bonding potential. | The guanidinium (B1211019) group can form multiple hydrogen bonds and has a delocalized positive charge. |

Influence of the Thiazole Ring System on Activity Profiles

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Its importance stems from a combination of favorable properties:

Aromaticity and Electronic Nature: The thiazole ring is an electron-withdrawing heterocycle, which influences the properties of its substituents. science.gov The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-covalent interactions.

Metabolic Stability: The thiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Scaffold for Functionalization: It provides a rigid core upon which substituents can be placed in a well-defined spatial orientation to interact with a biological target. The thiazole ring itself can be considered a versatile pharmacophore moiety. ipindexing.com

The activity profile of this compound derivatives can be significantly altered by modifying the thiazole ring. For example, replacing the thiazole with other heterocycles (bioisosteric replacement) can be used to fine-tune the compound's properties.

Role of Bromine Substitution in Modulating Interactions

The bromine atom at the 5-position of the thiazole ring plays a multifaceted role in modulating the compound's interactions and properties.

Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule. nih.govdoi.org This can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. The table below shows a general trend in lipophilicity with different halogen substitutions.

Halogen Bonding: The bromine atom has the potential to form halogen bonds with electron-rich atoms like oxygen or nitrogen in the binding site of a protein. nih.gov Halogen bonding is a directional, non-covalent interaction that can contribute significantly to binding affinity and selectivity. mdpi.comijres.orgnih.gov The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov

| Halogen at Position 5 | Lipophilicity (LogP) Contribution (approx.) | Potential for Halogen Bonding |

| -H | 0 | None |

| -F | +0.15 | Weak |

| -Cl | +0.7 | Moderate |

| -Br | +0.9 | Strong |

| -I | +1.2 | Very Strong |

Conformational Analysis and its Implications for Activity

The butan-1-amine side chain of this compound is flexible, with multiple rotatable bonds. This flexibility allows the molecule to adopt various conformations in solution. However, it is likely that only a specific conformation, the "bioactive conformation," is responsible for binding to the biological target.

Understanding the conformational preferences of the side chain is crucial for designing more potent and selective analogues. nih.gov Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of the molecule. Techniques like NMR spectroscopy can provide experimental insights into the conformational landscape in solution. researchgate.net

Key conformational considerations include:

The torsion angles of the C-C bonds in the butyl chain.

The relative orientation of the aminomethyl group with respect to the thiazole ring.

By introducing conformational constraints, such as cyclization of the side chain or the introduction of double bonds, it may be possible to lock the molecule into its bioactive conformation, potentially leading to an increase in activity. nih.gov

Stereo-Chemical Considerations and Isomeric Forms

If the butyl side chain of this compound is substituted, it can introduce one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic properties, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For example, if a chiral center were introduced at the 2-position of the butane (B89635) chain, it would result in (R) and (S) enantiomers. One enantiomer may have a much higher affinity for the target protein because its three-dimensional arrangement of functional groups provides a better complementary fit with the binding site.

Therefore, if chiral derivatives of this compound are synthesized, it is essential to:

Separate the individual stereoisomers.

Determine the absolute configuration of each isomer.

Evaluate the biological activity of each isomer independently.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed compounds and to gain a better understanding of the structural features that are important for activity.

A typical QSAR study involves the following steps:

Data Set: A series of derivatives with known biological activities is required.

Molecular Descriptors: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as:

Physicochemical properties: LogP (lipophilicity), molar refractivity (MR), dipole moment.

Topological indices: Describing the connectivity of atoms.

Quantum chemical descriptors: HOMO/LUMO energies, atomic charges.

3D descriptors: Based on the three-dimensional conformation of the molecule (used in 3D-QSAR methods like CoMFA and CoMSIA). researchgate.netscielo.org.mx

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool in the drug design process, allowing for the virtual screening of large numbers of compounds and the prioritization of the most promising candidates for synthesis and biological testing. researchgate.netijpsr.com

Biological and Biochemical Investigations of 4 5 Bromothiazol 2 Yl Butan 1 Amine

In Vitro Biological Activity Profiling

Extensive searches of chemical and biological databases have yielded no specific in vitro biological activity profiling data for 4-(5-Bromothiazol-2-yl)butan-1-amine.

There are no publicly available studies detailing the results of enzyme inhibition assays conducted with this compound. Consequently, no data on its potential inhibitory effects on any specific enzymes can be provided.

No research has been published that investigates the receptor binding affinity or profile of this compound for any known biological receptors.

There is a lack of available scientific literature on cell-based assays performed with this compound in non-human cell lines. As a result, there is no information regarding its cellular mechanisms of action.

No studies have been found that report on the antimicrobial activity of this compound against any bacterial or fungal strains in non-human applications.

There is no available research data on the potential antiviral activity of this compound against any viruses in non-human contexts.

No published research could be located that has evaluated the anticancer or cytotoxic activity of this compound in any cancer cell lines.

Molecular Mechanisms of Action (MOA) Elucidation (Preclinical)

Target Identification and Validation Approaches

No studies identifying or validating the biological targets of this compound have been published.

Ligand-Target Interaction Analysis

There is no available data from preclinical studies detailing the binding affinity or interaction of this compound with any biological target.

Signal Transduction Pathway Modulation

Information regarding the effects of this compound on any cellular signal transduction pathways is not available in published literature.

In Vivo Pharmacological Investigations in Animal Models (Excluding human trials)

Efficacy Studies in Disease Models (Preclinical)

No preclinical efficacy studies for this compound in any animal disease models have been reported.

Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Excretion - excluding dosage/administration)

There are no published pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species.

Pharmacodynamic Markers in Animal Studies

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the pharmacodynamic markers of this compound in animal models were identified. Research focusing on the direct effects of this compound on physiological or biochemical parameters in vivo appears to be limited or not published in accessible databases. Therefore, data tables summarizing pharmacodynamic findings cannot be provided at this time.

Preclinical Toxicology and In Vitro Cytotoxicity Assessments

Information regarding the preclinical toxicology and in vitro cytotoxicity of this compound is not available in the reviewed scientific literature. While research exists for structurally related thiazole (B1198619) and bromothiazole derivatives, the specific toxicological profile of this compound has not been detailed in published studies.

Genotoxicity Studies (Preclinical)

No preclinical genotoxicity studies for this compound have been reported in the available scientific literature. Standard assays to assess mutagenic or clastogenic potential, such as the Ames test or chromosomal aberration assays, have not been published for this specific chemical entity. Consequently, a data table on genotoxicity could not be generated.

Cytotoxicity in Non-Human Cell Lines

There is a lack of published data on the cytotoxic effects of this compound in non-human cell lines. Investigations to determine the concentration of this compound that results in cell death or inhibition of cell proliferation in various non-human cell cultures have not been found in the public domain. As a result, a data table summarizing in vitro cytotoxicity is not available.

Computational and Theoretical Chemistry Studies on 4 5 Bromothiazol 2 Yl Butan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(5-bromothiazol-2-yl)butan-1-amine, these calculations would elucidate its three-dimensional geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. researchgate.netscispace.com The resulting molecular electrostatic potential map would highlight regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack, which is crucial for predicting reactivity and intermolecular interactions. researchgate.net These fundamental electronic properties underpin the molecule's behavior in biological systems and its potential for forming stable interactions with protein targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. eco-vector.com For this compound, docking studies would be performed against various protein targets to identify potential biological activities. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. researchgate.net An MD simulation would track the movements of the atoms in the complex over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of different interactions. This level of detail is invaluable for understanding the mechanism of action and for guiding the design of more potent analogs.

Prediction of Binding Affinities and Ligand Efficiency Indices

A primary goal of computational chemistry in drug design is the prediction of binding affinity, often expressed as the binding free energy (ΔG). Various computational methods, ranging from empirical scoring functions to more rigorous free energy perturbation (FEP) calculations, can be employed to estimate the binding affinity of this compound to a target protein.

Ligand efficiency (LE) indices are metrics that relate the binding affinity of a compound to its size (e.g., heavy atom count or molecular weight). These indices, such as the Binding Efficiency Index (BEI) and Ligand Lipophilicity Efficiency (LLE), are crucial for optimizing lead compounds. They help in identifying smaller, more efficient molecules that have a higher potential for development into successful drugs. For this compound, the calculation of these indices would be essential in any lead optimization campaign.

In Silico ADME Prediction (Excluding human dosage/administration)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its success as a drug. In silico ADME prediction models use a molecule's structure to estimate these properties. mdpi.comnih.gov For this compound, these models could predict parameters such as its solubility, permeability across biological membranes (like the blood-brain barrier and Caco-2 cells), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Predicting these properties early in the drug discovery process helps to identify and address potential liabilities, saving time and resources. researchgate.net

Below is an example of a data table that could be generated from such a study:

| ADME Property | Predicted Value |

| Water Solubility | - |

| Caco-2 Permeability | - |

| Human Intestinal Absorption | - |

| Blood-Brain Barrier Permeation | - |

| P-glycoprotein Substrate | - |

| CYP2D6 Inhibitor | - |

| CYP3A4 Inhibitor | - |

No specific data is available for this compound.

Virtual Screening Approaches for Analogs

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound, virtual screening could be used to find structurally similar analogs with potentially improved properties. mdpi.comresearchgate.net This can be done through ligand-based virtual screening, which searches for molecules with similar shapes and chemical features, or structure-based virtual screening, which docks a library of compounds into the target's binding site. nih.gov

Chemoinformatic Analysis and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and organize chemical data. A chemoinformatic analysis of this compound and its analogs would involve exploring the "chemical space" around this scaffold. mdpi.com This could include generating and analyzing molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to understand structure-activity relationships (SAR). By mapping the chemical space, researchers can identify regions that are likely to contain compounds with desirable biological activities and drug-like properties.

Potential Research Applications and Future Directions for 4 5 Bromothiazol 2 Yl Butan 1 Amine Derivatives

Role in Lead Compound Discovery and Optimization

The 2-aminothiazole (B372263) core is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. Derivatives of 4-(5-Bromothiazol-2-yl)butan-1-amine can serve as a foundational library for screening against various enzymes and receptors. The primary amine group provides a convenient handle for derivatization, allowing for the synthesis of amides, sulfonamides, and other analogues to explore structure-activity relationships (SAR).

The bromo substituent on the thiazole (B1198619) ring is of particular interest. It can act as a key interaction point within a protein's binding pocket, potentially increasing potency. Furthermore, the bromine atom offers a site for further chemical modification through cross-coupling reactions, enabling the introduction of diverse functional groups to fine-tune the compound's properties.

A notable patent highlights the potential of N-(5-bromo-1,3-thiazol-2-yl) derivatives in the development of antitumor agents. google.com This suggests that the 5-bromothiazole (B1268178) moiety is a key pharmacophore for targeting pathways involved in cell proliferation. The butanamine side chain can be systematically modified to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target residence time.

| Derivative Class | Potential Therapeutic Target | Rationale for Exploration |

| Amides | Kinases, Proteases | The amide bond can mimic peptide bonds and interact with key residues in enzyme active sites. |

| Sulfonamides | Carbonic Anhydrases, various receptors | The sulfonamide group is a common pharmacophore in a variety of approved drugs. |

| Ureas and Thioureas | Kinase inhibitors | These functional groups can form critical hydrogen bond interactions with the hinge region of kinases. |

Development of Molecular Probes and Chemical Tools

The structure of this compound is well-suited for the development of molecular probes to investigate biological systems. The primary amine can be readily conjugated to fluorescent dyes, biotin, or photoaffinity labels. Such probes would be invaluable for:

Target Identification and Validation: By attaching an affinity tag, derivatives could be used in pull-down assays to identify the protein targets of a biologically active compound.

Cellular Imaging: Fluorescently labeled derivatives could be used to visualize the subcellular localization of their targets, providing insights into their biological function.

Enzyme Activity Assays: Probes can be designed to report on the activity of specific enzymes through changes in fluorescence or other detectable signals.

The development of such chemical tools is a critical step in translational research, bridging the gap between initial hit discovery and a deeper understanding of the compound's mechanism of action.

Applications in Preclinical Drug Discovery Research

Derivatives of this compound have potential applications in preclinical research for a variety of diseases. The 2-aminothiazole scaffold has been associated with a broad range of biological activities, suggesting that derivatives of this compound could be investigated for:

Anticancer Activity: Building on existing patent literature, new derivatives can be synthesized and tested against a panel of cancer cell lines. google.com Research could focus on their potential to inhibit cell proliferation, induce apoptosis, or prevent metastasis. google.com The patent specifically mentions the potential for treating a variety of cell proliferative disorders, including benign prostate hyperplasia, psoriasis, and certain types of fibrosis. google.com

Neurodegenerative Diseases: The aforementioned patent also suggests a potential role in the treatment of Alzheimer's disease, possibly through the modulation of cyclin-dependent kinases (cdks) involved in tau protein phosphorylation. google.com

Antimicrobial and Anti-inflammatory Effects: The 2-aminothiazole nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties. New derivatives could be screened for their efficacy against various pathogens and in models of inflammation.

| Research Area | Potential Mechanism of Action | Example from Related Compounds |

| Oncology | Inhibition of protein kinases (e.g., cdks), anti-angiogenesis | N-(5-bromo-1,3-thiazol-2-yl) derivatives have been patented as antitumor agents. google.com |

| Neurodegeneration | Modulation of tau protein phosphorylation | Cdk5 is implicated in Alzheimer's pathology and is a potential target. google.com |

| Infectious Diseases | Disruption of microbial cell wall synthesis or replication | Various 2-aminothiazole derivatives have shown broad-spectrum antimicrobial activity. |

| Inflammation | Inhibition of inflammatory mediators | Certain thiazole derivatives have demonstrated anti-inflammatory effects. |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. The this compound scaffold offers several opportunities for such modifications:

Thiazole Ring Analogues: The thiazole ring could be replaced with other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to explore the impact on target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Bromine Replacement: The bromine atom could be substituted with other halogens (chlorine, fluorine) or with groups like cyano or trifluoromethyl to modulate electronic properties and metabolic stability.

Butylamine (B146782) Chain Modification: The flexible butylamine linker can be altered in length, rigidity, or by introducing heteroatoms to optimize the compound's orientation in the binding site and improve its pharmacokinetic profile.

These strategies can lead to the discovery of new chemical entities with improved efficacy, selectivity, and drug-like properties.

Opportunities for Combination Studies in Animal Models

Once a derivative of this compound demonstrates promising activity in preclinical models, there is significant potential for its evaluation in combination with existing therapies. For instance, in oncology, a novel cytotoxic agent derived from this scaffold could be tested alongside standard-of-care chemotherapeutics or targeted agents to look for synergistic effects. Such combinations could potentially lead to lower required doses of each drug, thereby reducing toxicity and the likelihood of drug resistance. In the context of neurodegenerative diseases, a neuroprotective compound could be combined with symptomatic treatments to provide a multi-faceted therapeutic approach.

Emerging Research Areas and Unexplored Potential

The versatility of the this compound scaffold means that its derivatives could find applications in emerging areas of research. For example, the 2-aminothiazole core has been explored in the development of inhibitors of protein-protein interactions, a challenging but increasingly important area of drug discovery. Additionally, the unique electronic properties of the bromothiazole ring could be exploited in the design of compounds for applications in diagnostics or as probes for novel biological targets. The potential for these derivatives in areas such as metabolic diseases or rare genetic disorders remains largely unexplored and represents a fertile ground for future investigation.

Challenges and Limitations in Current Research

While the potential is significant, there are challenges to be addressed. A key limitation is the current lack of published research specifically on the biological activities of this compound derivatives. This necessitates a foundational research effort to synthesize and screen a library of these compounds to identify initial lead molecules.

Furthermore, as with any drug discovery program, potential issues with toxicity, poor pharmacokinetics, and off-target effects will need to be carefully evaluated and addressed through medicinal chemistry optimization. The development of efficient and scalable synthetic routes for the production of these derivatives will also be crucial for their translation from the laboratory to clinical applications. Overcoming these hurdles will be essential to fully realize the therapeutic potential of this promising chemical scaffold.

Strategic Directions for Future Academic Investigations

The therapeutic potential of thiazole-containing compounds is well-established, with numerous derivatives demonstrating a wide array of pharmacological activities. bohrium.comresearchgate.netfabad.org.tr For the continued development of derivatives of this compound, a strategic and multidisciplinary academic research approach is essential. Future investigations should be directed towards a deeper understanding of their chemical, biological, and mechanistic properties to unlock their full therapeutic potential.

A primary focus of future research should be the rational design and synthesis of novel analogues. This can be achieved through the strategic modification of the core structure of this compound. Key areas for structural modification include the thiazole ring, the butylamine side chain, and the bromo substituent. The synthesis of a diverse library of these derivatives would be the first step in a comprehensive exploration of their potential. mdpi.comnih.gov

Concurrently, detailed structure-activity relationship (SAR) studies are crucial. bohrium.comnih.gov By systematically altering the chemical structure of the parent compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for the desired pharmacological effects. This knowledge is invaluable for the design of more potent and selective next-generation compounds.

Furthermore, the exploration of a broad range of biological targets is warranted. Given that thiazole derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties, it is conceivable that derivatives of this compound may exhibit similar or novel activities. fabad.org.trmdpi.comnih.gov High-throughput screening against a variety of cell lines and microbial strains could reveal new therapeutic applications.

A deeper investigation into the molecular mechanisms of action is another critical research avenue. fabad.org.tr Identifying the specific cellular pathways and molecular targets with which these compounds interact will provide a more complete understanding of their biological effects. This, in turn, can guide the development of more targeted and effective therapeutic agents.

The application of computational and theoretical chemistry can significantly accelerate the drug discovery process. bohrium.com Techniques such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can provide valuable insights into the potential of newly designed compounds, helping to prioritize synthetic efforts and reduce the reliance on extensive experimental screening.

Finally, a significant strategic direction is the investigation of these derivatives as potential agents to combat drug resistance. bohrium.comresearchgate.net The emergence of resistance to existing antimicrobial and anticancer drugs is a major global health concern. Research into whether derivatives of this compound can overcome known resistance mechanisms would be a highly valuable contribution to the field of medicinal chemistry.

Table 1: Proposed Future Research Directions for this compound Derivatives

| Research Area | Strategic Focus | Potential Outcomes |

| Synthetic Chemistry | Development of novel synthetic routes and diversification of the core structure. | A broader library of derivatives for biological screening. |

| Medicinal Chemistry | In-depth Structure-Activity Relationship (SAR) studies. | Identification of key pharmacophores and optimization of lead compounds. |

| Pharmacology | Screening against a wide range of biological targets (e.g., cancer cell lines, microbial strains). | Discovery of new therapeutic applications. |

| Molecular Biology | Elucidation of the molecular mechanisms of action. | Understanding of the specific cellular pathways and targets. |

| Computational Chemistry | Utilization of in silico tools for drug design and property prediction. | More efficient and targeted drug discovery process. |

| Microbiology & Oncology | Investigation of activity against drug-resistant strains and tumors. | Development of novel agents to address drug resistance. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.